
N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide is an organic compound that features a furan ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.
Coupling with 4-phenoxyphenol: The intermediate is then reacted with 4-phenoxyphenol under basic conditions to form the phenoxyphenoxy derivative.
Acetamide formation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
- N-(furan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide is unique due to the presence of both the furan ring and the phenoxyphenoxy moiety, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-19(20-13-18-7-4-12-22-18)14-23-15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQOOXIDIXENIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B2939201.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
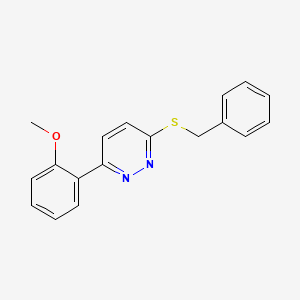
![methyl 6-oxospiro[2.5]octane-2-carboxylate](/img/structure/B2939205.png)
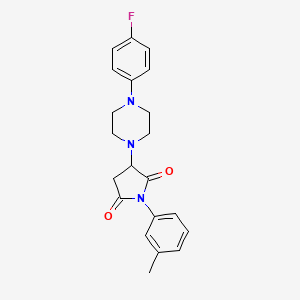
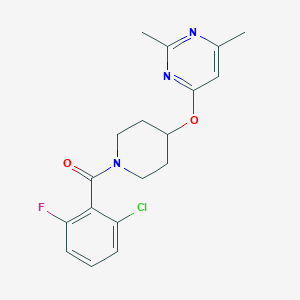
![3-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)
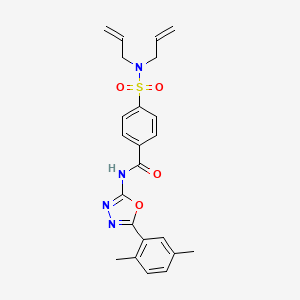
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
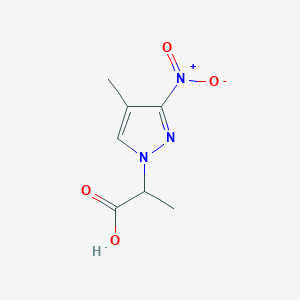
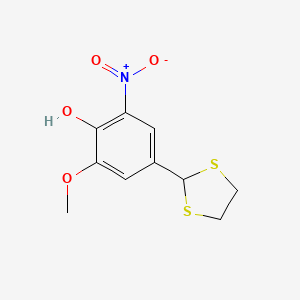
![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)
![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)

